N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide, also known as CMY-3, is a novel antibiotic that belongs to the class of extended-spectrum cephalosporins. It is a broad-spectrum antibiotic that has shown promising results against multidrug-resistant bacteria such as Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The purpose of
Mechanism of Action
The mechanism of action of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide involves the inhibition of bacterial cell wall synthesis. It binds to the penicillin-binding proteins (PBPs) and disrupts the cross-linking of peptidoglycan chains, which are essential for the structural integrity of the bacterial cell wall. This results in the lysis of the bacterial cell and ultimately leads to bacterial death.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has been shown to have minimal toxicity and is well-tolerated in animal studies. It has also been found to have a low potential for drug interactions, which makes it a safe choice for combination therapy with other antibiotics. N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has been found to have a long half-life, which allows for less frequent dosing and a more convenient dosing schedule.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide is its broad-spectrum activity against multidrug-resistant bacteria. This makes it a potential candidate for the treatment of infections caused by these bacteria. However, one of the limitations of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide is its high cost of production. This may limit its availability and use in certain settings.
Future Directions
There are several future directions for the research and development of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide. One direction is to explore its potential use in combination therapy with other antibiotics. This may enhance its antibacterial activity and reduce the risk of resistance development. Another direction is to investigate its potential use in the treatment of other infections, such as urinary tract infections and pneumonia. Finally, further studies are needed to evaluate its safety and efficacy in clinical trials, which will provide valuable information on its potential use in human medicine.
Conclusion:
In conclusion, N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide is a novel antibiotic that has shown promising results against multidrug-resistant bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, which results in bacterial death. N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has minimal toxicity and a low potential for drug interactions, which makes it a safe choice for combination therapy with other antibiotics. However, its high cost of production may limit its availability and use in certain settings. Further research is needed to explore its potential use in combination therapy, the treatment of other infections, and its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide involves the reaction of but-2-ynoic acid with 4-methylmorpholine and cyclopropylmethylamine. The reaction takes place in the presence of a catalyst and solvent under controlled conditions. The yield of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide is relatively high, and the purity of the compound can be easily achieved through various purification methods.
Scientific Research Applications
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has been extensively studied for its antibacterial properties. It has shown promising results against multidrug-resistant bacteria, which makes it a potential candidate for the treatment of infections caused by these bacteria. N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide has also been studied for its pharmacokinetic properties, which include its absorption, distribution, metabolism, and excretion in the body. These studies have provided valuable information on the optimal dosing and administration of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide.
properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-4-14(17)16(9-12-5-6-12)11-13-10-15(2)7-8-18-13/h12-13H,5-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRVXHSVQVYFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N(CC1CC1)CC2CN(CCO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]but-2-ynamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.